2-[(Tetrahydrofurfuryl)oxy]ethanol
Overview
Description
“2-[(Tetrahydrofurfuryl)oxy]ethanol” is a cyclic ether alcohol . It is also known as “2-[(oxolan-2-yl)methoxy]ethan-1-ol” and has a molecular formula of C7H14O3 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of ethyl 2-((tetrahydrofuran-2-yl)methoxy)acetate . The process involves multiple stages, including the use of lithium aluminium hydride in diethyl ether at 0 - 20°C for 19.5 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group . It has a molecular formula of C7H14O3 .Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 256.2±15.0 °C at 760 mmHg, and a flash point of 108.7±20.4 °C . It has a molar refractivity of 37.3±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 137.7±3.0 cm3 .Scientific Research Applications
Catalytic Applications and Chemical Transformations
Synthesis and Protective Groups : The development of new protecting groups, such as the 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) group, from 2-(triphenylsilyl)ethanol showcases its utility in synthetic chemistry. This group is cleavable by fluoride ion-induced Peterson-elimination, displaying high resistance against acidic conditions and various other chemical treatments, making it a valuable addition to the toolkit of protective groups in organic synthesis (Golkowski & Ziegler, 2011).
Cross-Esterification and Ethanol Dehydrogenation : Research has demonstrated the effective production of acetaldehyde and ethyl acetate via oxidative cross-esterification of ethanol on a Pd–Au model catalyst. The presence of oxygen at the Pd–Au interface sites significantly increases the reactivity towards ethanol, showcasing a promising pathway for the industrial synthesis of important chemicals (Evans et al., 2019).
Electrooxidation of Ethanol : Studies on the electrooxidation of ethanol on Pd electrodes in alkaline media highlight the potential for incomplete oxidation to acetate, with a small fraction achieving full oxidation to CO2. This research contributes to the understanding of ethanol's electrochemical behavior, relevant for fuel cell technologies (Zhou et al., 2010).
Catalytic Dehydration of Ethanol : Investigations into the conversion of ethanol over commercial aluminas and silica-alumina have shown high selectivity towards ethylene at specific temperatures, elucidating the role of catalyst composition and surface properties in the dehydration process (Phung et al., 2014).
Selective Oxidation to Acetaldehyde : The oxidative conversion of ethanol into acetaldehyde on Au(111) provides insight into alcohol oxidation chemistry, demonstrating the selectivity of this process towards acetaldehyde formation on gold surfaces precovered with atomic oxygen (Gong & Mullins, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as tetrahydrofurans , which are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Tetrahydrofurfuryl)oxy]ethanol . .
Biochemical Analysis
Biochemical Properties
2-[(Tetrahydrofurfuryl)oxy]ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of radiopaque polymers used in therapeutic embolization and in the synthesis of purine derivatives that induce human interferon α . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of enzymes, where it can either block substrate access or facilitate the catalytic process . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of metabolites within cells, thereby influencing metabolic flux . The compound’s involvement in metabolic pathways highlights its potential role in modulating cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation in certain tissues, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with target biomolecules, thereby modulating its biochemical and cellular effects.
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDSKVQLSDPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31692-85-0 | |
Record name | Tetrahydrofurfuryl polyethylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31692-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40923709 | |
Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5831-59-4, 121182-07-8, 31692-85-0 | |
Record name | 2-[(Tetrahydro-2-furanyl)methoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5831-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Tetrahydrofurfuryl)oxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(tetrahydrofurfuryl)oxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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